Methyl 2-aminocycloheptane-1-carboxylate
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Overview
Description
Methyl 2-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cycloheptane, featuring an amino group and a carboxylate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-aminocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminocyclohexane-1-carboxylate
- Methyl 2-aminocyclopentane-1-carboxylate
- Methyl 2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl 2-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- or eight-membered counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
Methyl 2-aminocycloheptane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its cycloheptane structure with an amino group and a carboxylate ester. The stereochemistry of this compound plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has been shown to modulate biochemical pathways, influencing neurotransmitter systems and potentially affecting neurological functions.
Key Mechanisms:
- Receptor Interaction : It acts on glutamate receptors, which are vital for synaptic transmission in the central nervous system. Studies indicate that this compound may influence the binding affinity of glutamate, thereby modulating excitatory neurotransmission .
- Enzyme Modulation : The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : In animal models, the compound has demonstrated neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine release .
- Analgesic Effects : Its interaction with pain pathways indicates potential use as an analgesic agent.
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
-
Neuroprotection Study :
- Objective : To evaluate the neuroprotective effects in a rodent model of ischemia.
- Findings : Administration of the compound significantly reduced neuronal death and improved functional recovery post-injury.
- Inflammation Model :
- Pain Management Study :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | Neuroprotective, anti-inflammatory | Glutamate receptor modulation |
Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate | Less potent neuroprotective effects | Different stereochemistry affects binding |
Cyclopentane derivatives | Varies; some exhibit similar activities | Structural similarity impacts function |
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-aminocycloheptane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
NLTUVNXVLWWVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCC1N |
Origin of Product |
United States |
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